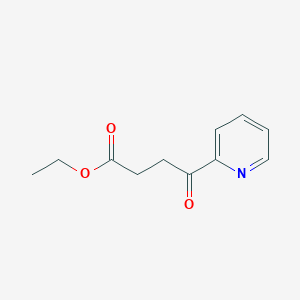

Ethyl 4-oxo-4-(2-pyridyl)butyrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-oxo-4-pyridin-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCERJELJQXCHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435650 | |

| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26749-23-5 | |

| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Beta Keto Ester Chemistry

Ethyl 4-oxo-4-(2-pyridyl)butyrate belongs to the class of organic compounds known as beta-keto esters. These molecules are characterized by a ketone functional group located at the beta-carbon position relative to an ester group. This arrangement imparts a unique reactivity to the molecule. mdpi.com The protons on the alpha-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy formation of an enolate ion in the presence of a base. This enolate is a powerful nucleophile, making beta-keto esters key reactants in a variety of carbon-carbon bond-forming reactions.

The general reactivity of beta-keto esters makes them versatile precursors in organic synthesis. mdpi.com They are frequently employed in reactions such as the Claisen condensation and acylation reactions. organic-chemistry.org The presence of both a ketone and an ester group offers multiple sites for chemical modification. The ketone can be reduced to an alcohol or converted to other functional groups, while the ester can be hydrolyzed to a carboxylic acid or undergo transesterification. mdpi.com In this compound, these characteristic reactions of beta-keto esters are complemented by the properties of the pyridyl moiety.

Significance of the Pyridyl Moiety in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring, an isostere of benzene, is a fundamental heterocyclic scaffold that features prominently in a vast number of biologically active compounds and approved drugs. rsc.orgresearchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov This ability to participate in hydrogen bonding can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov

In medicinal chemistry, the pyridine motif is recognized for its ability to improve metabolic stability, cell permeability, and binding potency of drug candidates. rsc.orgnih.gov The substitution of a phenyl ring with a pyridine ring has been shown in some cases to dramatically increase the biological activity of a compound. nih.gov Pyridine and its derivatives, such as pyridinones, are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govfrontiersin.org

Beyond its role in medicinal chemistry, the pyridyl group is also significant in organic synthesis. The nitrogen atom can act as a ligand for metal catalysts or as a directing group in reactions, influencing the regioselectivity and stereoselectivity of chemical transformations.

Historical Development and Current Research Trajectories of Pyridyl Substituted Beta Keto Esters

Established Chemical Synthetic Pathways

Traditional synthetic approaches to this compound rely on fundamental organic reactions, including esterification, condensation, and organometallic additions. These methods provide reliable access to the target compound from readily available starting materials.

Esterification Routes from 4-oxo-4-(2-pyridyl)butyric Acid

One of the most direct methods for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-oxo-4-(2-pyridyl)butyric acid. scbt.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695).

The reaction is typically carried out in the presence of a strong mineral acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester product. A general procedure, analogous to the synthesis of similar keto esters like ethyl 2-oxo-4-phenylbutyrate, involves refluxing the keto acid with ethanol and a catalytic amount of sulfuric acid for several hours. prepchem.com Following the reaction, a standard aqueous workup is performed to neutralize the acid catalyst and remove excess ethanol, after which the product is isolated and purified, often by distillation under reduced pressure. prepchem.com

Reaction Scheme:

Starting Material: 4-Oxo-4-(2-pyridyl)butyric Acid

Reagents: Ethanol (excess), Sulfuric Acid (catalytic)

Product: this compound

Condensation Reactions for Beta-Keto Ester Formation, including Claisen-like Condensations and Blaise Reactions

Condensation reactions provide powerful methods for carbon-carbon bond formation and are well-suited for constructing the β-keto ester functionality.

Claisen-like Condensations: The crossed or mixed Claisen condensation offers a viable pathway. youtube.comyoutube.com This reaction involves the condensation between two different esters in the presence of a strong base. youtube.com For the synthesis of this compound, a suitable strategy involves the reaction of ethyl picolinate (B1231196) (ethyl pyridine-2-carboxylate) with ethyl acetate (B1210297). In this pairing, ethyl picolinate lacks α-hydrogens and therefore cannot self-condense, serving exclusively as the electrophilic acylating agent. Ethyl acetate, possessing acidic α-hydrogens, acts as the nucleophile after deprotonation by a strong base to form an enolate. youtube.com To ensure the reaction proceeds with high selectivity and to prevent the self-condensation of ethyl acetate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed. youtube.comyoutube.com The reaction of ethyl isonicotinate (B8489971) (a pyridine isomer) with ethyl acetate and sodium ethoxide to form the corresponding β-keto ester has been demonstrated, supporting the feasibility of this approach. researchgate.net

Blaise Reaction: The Blaise reaction is a classic method that produces β-keto esters from the reaction of a nitrile with an α-haloester in the presence of activated zinc metal. jk-sci.comwikipedia.org This reaction is an excellent alternative for the synthesis of the target compound, starting from 2-cyanopyridine (B140075) and an ethyl α-haloacetate, such as ethyl bromoacetate. organic-chemistry.org The mechanism begins with the formation of a zinc enolate (an organozinc complex) from the α-haloester. wikipedia.orgyoutube.com This organozinc reagent then undergoes nucleophilic addition to the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting metalloimine intermediate can then be hydrolyzed to yield the desired β-keto ester. wikipedia.org The choice of workup conditions is critical; acidic hydrolysis with an acid like 1 M hydrochloric acid is required to convert the intermediate into the final β-keto ester product. wikipedia.orgorganic-chemistry.org Modifications to the original Blaise reaction, such as using activated zinc or sonication, have been developed to improve yields and reduce side reactions. jk-sci.comorganic-chemistry.org

Grignard Reagent-Mediated Syntheses for Butyrate (B1204436) Chain Elaboration

Organometallic routes, particularly those involving Grignard reagents, provide an effective means of elaborating the butyrate chain onto the pyridine ring. A well-established strategy for the analogous compound, ethyl 2-oxo-4-phenylbutyrate, can be adapted for this purpose. google.comguidechem.comgoogle.com

This synthesis begins with the preparation of a Grignard reagent from a 2-(2-haloethyl)pyridine, such as 2-(2-bromoethyl)pyridine, by reacting it with magnesium turnings in an aprotic solvent like tetrahydrofuran (B95107) (THF) or methyl tert-butyl ether. guidechem.comgoogle.com The resulting Grignard reagent, 2-(pyridin-2-yl)ethylmagnesium bromide, is then reacted with a suitable C2-electrophile derived from oxalic acid. Ethyl oxalyl chloride is a particularly effective electrophile for this transformation. google.com The Grignard reagent adds to the highly reactive acyl chloride carbonyl, leaving the less reactive ester group intact. This chemoselective reaction yields this compound after an acidic workup. This method avoids issues seen when using diethyl oxalate, which can lead to side products from double addition. guidechem.com

Table 1: Comparison of Established Synthetic Pathways

| Method | Key Starting Materials | Key Reagents | Primary Bond Formation | Notes |

|---|---|---|---|---|

| Esterification | 4-Oxo-4-(2-pyridyl)butyric acid, Ethanol | H₂SO₄ (cat.) | C-O (Ester) | Equilibrium-driven; requires excess alcohol. |

| Claisen Condensation | Ethyl picolinate, Ethyl acetate | Strong Base (e.g., LDA) | C-C (α-carbon to carbonyl) | Requires a non-enolizable ester partner for high selectivity. youtube.comyoutube.com |

| Blaise Reaction | 2-Cyanopyridine, Ethyl bromoacetate | Activated Zinc | C-C (α-carbon to nitrile) | Acidic workup is necessary for the keto ester product. wikipedia.orgorganic-chemistry.org |

| Grignard Synthesis | 2-(2-Bromoethyl)pyridine, Ethyl oxalyl chloride | Magnesium | C-C (Grignard to acyl chloride) | Highly chemoselective reaction. google.com |

Advanced Synthetic Strategies and Innovations

Modern synthetic efforts focus on improving the efficiency and selectivity of the synthesis and on creating chiral derivatives for potential biological applications.

Chemo- and Regioselective Synthesis of the Butyrate Framework

Achieving high levels of chemo- and regioselectivity is crucial for an efficient synthesis that minimizes side products and simplifies purification. The established methods described above incorporate inherent elements of selectivity.

Grignard Synthesis: The reaction between 2-(pyridin-2-yl)ethylmagnesium bromide and ethyl oxalyl chloride is an excellent example of chemoselectivity . The Grignard reagent preferentially attacks the more electrophilic acyl chloride functional group over the less reactive ester moiety, leading directly to the desired keto-ester product in a single step. google.com

Claisen Condensation: This reaction demonstrates regioselectivity . By using a combination of an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl picolinate), the reaction is directed to occur in a specific sense. The use of a strong, non-nucleophilic base like LDA ensures that the enolate is formed selectively and quantitatively from ethyl acetate before the addition of the ethyl picolinate electrophile, thus preventing unwanted self-condensation reactions. youtube.comyoutube.com

Stereoselective Approaches for Chiral Derivatives, drawing from asymmetric reduction precedents for related compounds

The ketone carbonyl in this compound is prochiral, making it a target for asymmetric reduction to produce the optically active alcohol, (R)- or (S)-Ethyl 4-hydroxy-4-(2-pyridyl)butyrate. Such chiral alcohols are valuable building blocks in pharmaceutical synthesis. rsc.org

The asymmetric reduction of ketones is a well-developed field, with numerous catalytic systems available. wikipedia.orgnih.gov

Catalytic Asymmetric Hydrogenation: Transition metal catalysts featuring chiral ligands are highly effective for this transformation. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are widely used. nih.gov In some cases, the pyridine nitrogen of the substrate can coordinate to the metal center, acting as a directing group to enhance enantioselectivity. acs.org The hydrogenation is typically performed under a pressure of hydrogen gas.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas. wikipedia.org Ruthenium catalysts, such as RuCl(S,S)-TsDPEN, are exemplary for the transfer hydrogenation of aromatic ketones, affording high enantioselectivity. nih.gov

Stoichiometric Chiral Reductants: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is a powerful method for the enantioselective reduction of various ketones. wikipedia.org

The reduction of the related 4-oxo-4-(3-pyridyl)butanoic acid to its corresponding chiral hydroxy acid is a known metabolic pathway, highlighting the relevance of these chiral products. nih.gov Furthermore, biocatalytic methods using enzymes like dehydrogenases/reductases from microorganisms offer an alternative green chemistry approach, often providing exceptionally high enantiomeric excesses for the reduction of ketones and β-keto esters. nih.gov

Table 2: Precedents for Asymmetric Reduction of Related Ketones

| Catalyst/Method | Reductant | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|---|

| Ru-BINAP Complex | H₂ | Aromatic Ketones | High enantioselectivity (ee) | nih.gov |

| Ru-TsDPEN Complex | Isopropanol / Formic Acid | Aromatic Ketones | High ee, mild conditions | nih.gov |

| Oxazaborolidine (CBS) | Borane (BH₃) | Simple & Aromatic Ketones | High ee, predictable stereochemistry | wikipedia.org |

| Dehydrogenase (enzyme) | Isopropanol (cosubstrate) | Ketones & β-Keto Esters | Excellent ee, environmentally benign | nih.gov |

Green Chemistry Principles in Synthesis, including Microwave-Assisted Methods and Solvent Effects

The synthesis of this compound can be approached through various methodologies, with a growing emphasis on environmentally benign techniques. Green chemistry principles, such as the use of microwave irradiation and the careful selection of solvents, play a crucial role in developing more sustainable synthetic routes.

One of the primary methods for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction typically involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the target molecule, this would involve the reaction of an ethyl ester of a picolinic acid derivative with ethyl acetate or the intramolecular cyclization of a suitable precursor.

Microwave-Assisted Methods:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.goveurekaselect.com In the context of synthesizing pyridyl ketoesters, microwave irradiation can significantly enhance the efficiency of condensation reactions. For instance, the Claisen-Schmidt condensation, a related reaction for preparing α,β-unsaturated ketones, has been shown to be highly efficient under microwave irradiation, producing benzalacetones selectively and rapidly. nih.govresearchgate.net This suggests that a microwave-assisted Claisen condensation could be a viable and green approach for the synthesis of this compound.

The key advantages of employing microwave heating include rapid and uniform heating of the reaction mixture, which can minimize the formation of side products and decomposition of thermally sensitive compounds. nih.govresearchgate.net

Solvent Effects:

The choice of solvent is another critical aspect of green synthesis. Ideally, reactions should be conducted in environmentally friendly solvents or, if possible, under solvent-free conditions. While many traditional Claisen condensations are carried out in solvents like ethanol or diethyl ether, research into greener alternatives is ongoing. For instance, some microwave-assisted reactions can be performed in greener solvents like water or ionic liquids, or even without a solvent. nih.gov

The polarity and boiling point of the solvent can influence the reaction rate and selectivity. In the context of the Claisen condensation for preparing this compound, a solvent that can effectively dissolve the starting materials and the basic catalyst while being amenable to microwave heating would be ideal. The use of a high-boiling point, polar aprotic solvent could be beneficial.

A hypothetical comparison of reaction conditions for a microwave-assisted Claisen condensation for the synthesis of this compound is presented in the table below, illustrating the potential impact of different solvents and catalysts.

Interactive Data Table: Hypothetical Conditions for Microwave-Assisted Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Hypothetical Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 80 | 30 | 65 |

| 2 | Sodium Hydride | Toluene | 110 | 15 | 75 |

| 3 | Potassium tert-butoxide | Dioxane | 100 | 10 | 80 |

| 4 | Cesium Carbonate | DMF | 120 | 20 | 70 |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and predicting the formation of products. The synthesis of this compound via a Claisen-type condensation proceeds through a series of well-established steps.

The core of the Claisen condensation mechanism involves the formation of an enolate from one of the ester starting materials, which then acts as a nucleophile. youtube.commasterorganicchemistry.com In the synthesis of this compound, let's consider the reaction between ethyl picolinate and ethyl acetate in the presence of a strong base like sodium ethoxide.

The steps are as follows:

Enolate Formation: The alkoxide base (e.g., ethoxide) abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate. This is a reversible step. youtube.com

Nucleophilic Attack: The enolate of ethyl acetate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl picolinate. This results in the formation of a tetrahedral intermediate. youtube.com

Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This step leads to the formation of the β-keto ester, this compound. masterorganicchemistry.com

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has acidic protons on the α-carbon situated between the two carbonyl groups. The alkoxide base will deprotonate this carbon to form a new, highly resonance-stabilized enolate. This step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com

Protonation: A final workup step with a mild acid is required to protonate the enolate and yield the final neutral product, this compound. youtube.com

The mechanism highlights the importance of using at least one equivalent of the base, as it is consumed in the final deprotonation step. The choice of base is also crucial; using an alkoxide that matches the ester's alkoxy group (e.g., sodium ethoxide with ethyl esters) prevents transesterification as a side reaction. youtube.com

The electron-withdrawing nature of the pyridine ring in ethyl picolinate makes its carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack, which can facilitate the condensation reaction.

Reactions Involving the Ketone Functional Group

The ketone moiety in this compound is a primary site for nucleophilic addition and condensation reactions.

The ketone group can be reduced to a secondary alcohol, yielding ethyl 4-hydroxy-4-(2-pyridyl)butyrate. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from similar compounds like ethyl 2-oxo-4-phenylbutyrate and other ketoesters.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce the ketone. unipune.ac.in

Of significant interest is the asymmetric reduction to produce chiral hydroxy derivatives, which are valuable intermediates in the synthesis of pharmaceuticals. For the analogous compound, ethyl 2-oxo-4-phenylbutyrate, various biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity. sigmaaldrich.comnih.govresearchgate.netresearchgate.netresearchgate.net Microbial reductions using yeast strains like Rhodotorula minuta and Candida holmii have been shown to produce the corresponding (R)-hydroxy ester with high enantiomeric excess. nih.gov Furthermore, engineered carbonyl reductases have been employed for the asymmetric reduction of related ketoesters, achieving high yields and stereoselectivity. nih.govnih.gov It is plausible that similar enzymatic or chemo-catalytic systems could be applied to the asymmetric reduction of this compound.

Table 1: Examples of Asymmetric Reduction of Analogous Ketoesters

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 2-oxo-4-phenylbutyrate | Candida krusei SW2026 | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 99.7% | researchgate.net |

| Ethyl 2-oxo-4-phenylbutyrate | Rhodotorula minuta IFO 0920 | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 95% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | nih.gov |

The ketone carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form various derivatives.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) is expected to yield the corresponding oxime. This reaction is common for ketones and has been demonstrated for related pyridyl ketones. For instance, 4-acetylpyridine (B144475) reacts with hydroxylamine hydrochloride to form 4-acetylpyridine oxime. researchgate.net A similar reaction is anticipated for this compound. The reaction of related 4-aryl-N-(2-pyridyl)-2-hydroxy-4-oxobut-2-enamides with hydroxylamine also yields the corresponding hydroxyimino derivatives. researchgate.net

Hydrazone Formation: The formation of hydrazones occurs through the reaction of the ketone with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine). unipune.ac.innumberanalytics.com This is a standard method for the characterization and derivatization of aldehydes and ketones. unipune.ac.in The reaction typically proceeds under mild, often acid-catalyzed, conditions. numberanalytics.comresearchgate.net

Enamine Formation: Enamines are generally formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine), usually with acid catalysis and removal of water. While specific examples for this compound are not available, this is a general and predictable reaction for ketones.

Reactions Involving the Ethyl Ester Functional Group

The ethyl ester functionality is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-oxo-4-(2-pyridyl)butyric acid. This reaction can be catalyzed by either acid or base. libretexts.orglardbucket.org

Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt. The reaction is usually performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. libretexts.orglardbucket.org The free carboxylic acid can then be obtained by acidification of the reaction mixture.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound.

The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can sometimes be challenging and may require elevated temperatures or the use of catalysts. In some cases, direct reaction of an ester with an amine in a solvent like acetic acid has been shown to result in hydrolysis of the ester rather than amidation. sapub.org More robust methods often involve the initial hydrolysis of the ester to the carboxylic acid, which is then activated (e.g., by conversion to an acid chloride with thionyl chloride) before reaction with the amine. sapub.org The direct conversion of carboxylic acids to amides can also be facilitated by catalysts such as titanium tetrafluoride (TiF₄) or borane-pyridine complexes. researchgate.netmdpi.com

Reactivity at the Alpha-Carbon Position (Acidity and Alkylation)

The methylene (B1212753) protons (CH₂) located between the ketone and ester carbonyl groups (the alpha-protons) exhibit enhanced acidity due to the electron-withdrawing effects of both adjacent carbonyl groups. This makes the alpha-carbon a site for deprotonation to form a stable enolate ion.

The pKa of alpha-protons in β-dicarbonyl compounds is significantly lower than that of simple ketones or esters. For comparison, the pKa of the alpha-proton in a typical ketone is around 20, while for an ester it is around 25. youtube.com The presence of two carbonyl groups can lower the pKa to the range of 9-13, making deprotonation achievable with common bases like alkoxides.

The resulting enolate is a potent nucleophile and can undergo reactions such as alkylation. Treatment of this compound with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), would generate the enolate, which can then be reacted with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the alpha-position. youtube.comyoutube.com This reactivity is fundamental in C-C bond formation. For instance, the alkylation of ethyl cyanoacetate, which also possesses an acidic alpha-carbon, is a well-established synthetic procedure. patsnap.com

Reactivity of the Pyridyl Nitrogen Moiety

The nitrogen atom within the pyridine ring of this compound is a key center of reactivity. Its lone pair of electrons imparts nucleophilic and basic properties, allowing it to participate in a variety of chemical transformations, most notably in the formation of coordination complexes with metal ions and in quaternization reactions.

Complexation Chemistry with Metal Centers

The 2-acylpyridine structural motif, present in this compound, is a well-established bidentate ligand in coordination chemistry. The pyridyl nitrogen and the adjacent carbonyl oxygen atom can act in concert to chelate a single metal center, forming a stable five-membered ring. While specific research on the complexation of this compound is not extensively documented, its behavior can be inferred from studies on analogous 2-pyridyl ketone ligands, such as di-2-pyridyl ketone. acs.orgacs.org

These ligands are known to form complexes with a wide range of transition metals, including palladium(II), copper(II), and nickel(II). acs.orgacs.orgrsc.org The formation of these complexes is often straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. acs.org For example, di-2-pyridyl ketone reacts with palladium(II) chloride or acetate in dichloromethane (B109758) to yield the corresponding square planar complexes. acs.org The resulting metal complexes can themselves be utilized as catalysts in various organic transformations, such as Heck C-C coupling reactions. acs.org

In some instances, the ketone's carbonyl group can undergo nucleophilic attack by solvent molecules like water or alcohols upon coordination, leading to the formation of gem-diol or hemiacetal ligands, which remain coordinated to the metal center. acs.orgrsc.org This reactivity highlights the versatile coordination chemistry of the 2-acylpyridine moiety. 2-Pyridinyl beta-ketones have also been identified as effective ligands for copper(I)-catalyzed N-arylation reactions. nih.gov The ability of the pyridyl nitrogen and the enolizable ketone to form a stable complex with the copper catalyst is crucial for this activity.

Table 1: Examples of Metal Complexation with 2-Acylpyridine Ligands

| Ligand | Metal Salt | Resulting Complex Type | Potential Application |

| Di-2-pyridyl ketone | PdCl₂ | (dpk)PdCl₂ | Catalyst for Heck reactions acs.org |

| Di-2-pyridyl ketone | Cu(O₂CPh)₂ / NaN₃ | Copper(II) clusters and coordination polymers acs.org | Molecular magnetism |

| Di-2-pyridyl ketone | Ni(II) salts | [Ni(PDC)((py)₂C(OH)₂)(ROH)] | Host-guest chemistry rsc.org |

Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound can readily react with alkylating agents to form quaternary pyridinium (B92312) salts. rsc.org This is a fundamental reaction of pyridines, driven by the nucleophilicity of the nitrogen lone pair. researchgate.netosti.gov The reaction typically involves treating the pyridine derivative with an alkyl halide (e.g., an alkyl iodide or bromide) or other electrophilic species. researchgate.netnih.gov

The formation of these pyridinium salts is significant as it activates the pyridine ring and the carbons at the α- and γ-positions toward nucleophilic attack. More importantly, it is the initial step in the formation of pyridinium ylides, which are key intermediates in the synthesis of nitrogen-fused heterocyclic systems like indolizines. organic-chemistry.org

The general process for forming a pyridinium salt from a compound like this compound would involve reacting it with an alkylating agent, such as an α-halo ketone or ester. The resulting N-alkylated pyridinium salt can then be treated with a base to deprotonate the methylene group adjacent to the nitrogen, generating a pyridinium ylide. This ylide is a 1,3-dipole that can undergo cycloaddition reactions. The efficiency of quaternization can be influenced by steric hindrance and the electronic nature of substituents on the pyridine ring. nih.gov

Table 2: General Scheme for Quaternization and Ylide Formation

| Reactant 1 | Reactant 2 (Alkylating Agent) | Intermediate Product | Subsequent Step | Final Intermediate |

| This compound | R-X (e.g., BrCH₂CO₂Et) | N-Alkyl Pyridinium Salt | Deprotonation (Base) | Pyridinium Ylide |

Cyclization Reactions and Heterocycle Formation

The structure of this compound contains multiple reactive sites that can participate in cyclization reactions, leading to the formation of various heterocyclic ring systems. These transformations can occur either intramolecularly, within the molecule itself, or intermolecularly, through reaction with external reagents.

Intramolecular Cyclizations for Fused Ring Systems

The bifunctional nature of this compound, possessing both a ketone and an activated methylene group (adjacent to the pyridine ring), makes it a candidate for intramolecular cyclization. Specifically, it can undergo an intramolecular aldol-type condensation. Research has shown that pyridines with β-ketoamide side chains can cyclize in the presence of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH). rsc.org

In a similar fashion, the methylene group on the butyrate chain, which is α to the pyridine ring, can act as a nucleophile. Under acidic or basic conditions, this carbanion or its enol equivalent could attack the electrophilic carbonyl carbon of the keto group. This would result in the formation of a new six-membered ring fused to the pyridine ring, creating a dihydronaphthyridine or related bicyclic system after dehydration. While specific examples utilizing this compound are not prominent in the literature, the principle is well-established for related alkylpyridine systems containing ketone or aldehyde electrophiles. rsc.org

Table 3: Plausible Intramolecular Cyclization of this compound

| Starting Material | Reaction Type | Conditions | Potential Product |

| This compound | Intramolecular Aldol-type Condensation | Acid or Base Catalyst | Ethyl-hydroxy-tetrahydro-naphthyridine-carboxylate |

Intermolecular Annulation Reactions with Other Reagents

This compound is a valuable precursor for intermolecular annulation reactions, particularly for the synthesis of indolizine (B1195054) derivatives. The indolizine scaffold is present in numerous natural products and pharmaceutically active compounds. nih.gov The most common route to indolizines from 2-substituted pyridines is the Tschitschibabin reaction and its variations, which involve a 1,3-dipolar cycloaddition.

The process typically begins with the quaternization of the pyridyl nitrogen using an α-halocarbonyl compound. This forms a pyridinium salt which, upon treatment with a base (such as potassium carbonate or triethylamine), generates a pyridinium ylide. This ylide can then react as a 1,3-dipole with a dipolarophile, such as an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate (B1228247), DMAD) or alkene, in a [3+2] cycloaddition reaction. organic-chemistry.orgnih.gov Subsequent aromatization, often through oxidation or elimination, yields the substituted indolizine.

Various catalysts, including copper and palladium, have been employed to facilitate these annulation reactions, allowing for the synthesis of diverse indolizine derivatives from pyridines, ketones, and alkenoic acids or alkynes. organic-chemistry.orgnih.gov For instance, a copper-catalyzed reaction of 2-alkylazaarenes with terminal alkenes provides an efficient route to indolizines. organic-chemistry.org These methods highlight the potential of this compound to serve as the pyridine component in the construction of complex heterocyclic systems.

Table 4: Example of Intermolecular Annulation for Indolizine Synthesis

| Pyridine Derivative | Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Class |

| 2-Bromopyridine | Imine / CO | Alkyne (e.g., DMAD) | Palladium catalyst nih.gov | Indolizine |

| Pyridine | Methyl Ketone / Alkenoic Acid | - | Copper catalyst, O₂ organic-chemistry.org | Indolizine |

| 2-Alkylpyridine | Cyanohydrin triflate | - | Base-mediated cyclization usc.edu | 2-Aminoindolizine |

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The bifunctional nature of Ethyl 4-oxo-4-(2-pyridyl)butyrate, containing both an ester and a ketone, makes it an ideal candidate for cyclization reactions to form a variety of nitrogen-containing rings.

The structure of this compound is well-suited for constructing fused heterocyclic systems containing a pyridine (B92270) moiety. The reactive carbonyl groups can participate in condensation reactions with various dinucleophiles to yield complex polycyclic structures. For instance, related 1,4-dicarbonyl compounds are known to react with reagents like hydrazine (B178648) to form pyridazines. The synthesis of pyrrolopyridazine compounds, which exhibit significant biological activity, often involves the reaction of 1,4-dicarbonyl compounds with hydrazine hydrate (B1144303). nih.gov This general reactivity highlights the potential of this compound to serve as a precursor for pyridyl-substituted bicyclic systems.

Similarly, the synthesis of carbazoles, another important class of nitrogen-containing heterocycles, can be achieved from keto-precursors. A known process for preparing 4-hydroxycarbazole (B19958) involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole using a Raney nickel catalyst in an aqueous alkaline solution. google.com This demonstrates a classic synthetic route where a cyclic ketone is a key intermediate in forming the aromatic carbazole (B46965) ring system.

The reaction of β-ketoesters and γ-ketoesters with hydrazine is a fundamental and widely used method for the synthesis of five-membered heterocyclic rings like pyrazolones and pyrazolidinones. Given its γ-ketoester structure, this compound is an excellent candidate for this transformation. The reaction typically proceeds via condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization with the ester group to form the stable heterocyclic ring.

This reaction pathway is well-documented for analogous compounds. For example, the reaction of hydrazine hydrate with αβ-unsaturated diesters or β-anilino-diesters is a known method to produce ethyl 3-oxopyrazolidine-4-carboxylates. rsc.org Similarly, ethyl 4-chloro-3-oxo-2-(phenylhydrazono)butyrate, which features a related keto-hydrazo structure, is stabilized by intramolecular hydrogen bonds, indicating the favorability of such configurations. researchgate.net

| Reactant | Reagent | Product Class | Reference |

| β-Anilino-diesters | Hydrazine Hydrate | Ethyl 3-oxopyrazolidine-4-carboxylates | rsc.org |

| 1,4-Dicarbonyl Compounds | Hydrazine Hydrate | Pyridazines | nih.gov |

Building Block for Complex Biologically Active Molecules

The structural motifs present in this compound are found within various biologically active compounds, making it and its analogs important starting materials in medicinal chemistry.

While this compound itself is not directly cited as a precursor for common ACE inhibitors, its close structural analog, Ethyl 2-oxo-4-phenylbutyrate (EOPB) , is a critical intermediate in the synthesis of this important class of drugs. google.comchemicalbook.com EOPB is used to synthesize drugs like Lisinopril and Benazepril, which are widely prescribed for hypertension and congestive heart failure. google.comnih.gov

The key synthetic step involves the reductive amination or asymmetric reduction of EOPB. nih.govsigmaaldrich.com For example, the bioreduction of EOPB is a well-established method to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, a chiral precursor essential for building the core structure of many ACE inhibitors. chemicalbook.comnih.gov This synthesis highlights the importance of the α-ketoester butyrate (B1204436) backbone in the construction of these complex pharmaceutical agents.

| Precursor | Key Transformation | Product | Application | Reference |

| Ethyl 2-oxo-4-phenylbutyrate (EOPB) | Asymmetric Reduction | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester | ACE Inhibitor Intermediate | nih.gov |

| Ethyl 2-oxo-4-phenylbutyrate (EOPB) | Reductive Amination | Lisinopril, Benazepril Precursors | ACE Inhibitor Synthesis | google.com |

The pyridyl-butanoic acid framework is central to the metabolism of nicotine (B1678760). Specifically, 4-oxo-4-(3-pyridyl)butanoic acid , an isomer of the hydrolyzed form of this compound, is a known metabolite of nicotine in humans. nih.gov This metabolic pathway involves the conversion of nicotine into the keto acid, which is then further reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov

While there is no direct evidence in the searched literature of this compound being used as a synthetic precursor for cotinine (B1669453) or norcotinine (B101708) analogues, the structural similarity to nicotine metabolites is significant. The synthesis of conformationally restricted nicotine analogues is an area of active research aimed at developing selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com These synthetic efforts often start from various pyridine derivatives to construct novel polycyclic structures that mimic the spatial arrangement of nicotine. mdpi.com

Role in Multi-Component Reactions and Cascade Transformations

This compound serves as a valuable precursor in the construction of complex heterocyclic scaffolds through multi-component reactions (MCRs) and cascade transformations. Its utility in this context primarily stems from its ability to form pyridinium (B92312) ylide intermediates, which are highly reactive species in cycloaddition reactions. These reactions are prized in organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single synthetic operation.

The most prominent application of this compound in this area is in the synthesis of indolizine (B1195054) derivatives. The general strategy involves the initial formation of a pyridinium salt from the pyridine nitrogen of this compound. Subsequent deprotonation of the carbon atom adjacent to the pyridine ring generates a pyridinium ylide. This ylide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as activated alkynes or alkenes. This cycloaddition is often the first step in a cascade sequence, leading to the rapid assembly of the indolizine core.

A typical multi-component reaction involving a precursor like this compound for the synthesis of indolizines can be represented as follows:

Formation of the Pyridinium Ylide: The pyridine nitrogen of this compound is first alkylated, for instance with an α-halo ketone, to form a quaternary pyridinium salt. In the presence of a base, this salt is deprotonated at the methylene (B1212753) group of the butyrate chain to generate the corresponding pyridinium ylide. The ylide is stabilized by the adjacent carbonyl group.

[3+2] Cycloaddition: The in situ generated pyridinium ylide then undergoes a 1,3-dipolar cycloaddition reaction with an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This step forms a dihydropyrrolopyridine intermediate.

Aromatization: The intermediate often undergoes a subsequent aromatization step, either spontaneously or promoted by an oxidant, to yield the stable, fully aromatic indolizine scaffold.

This sequence allows for the convergent assembly of three or more components in a single pot, embodying the principles of atom economy and synthetic efficiency. The substitution pattern of the final indolizine product can be readily varied by changing the nature of the pyridinium precursor, the alkylating agent, and the dipolarophile.

The following table summarizes representative findings for the synthesis of indolizine derivatives through multi-component reactions involving pyridinium ylides, which can be conceptually derived from this compound.

| Pyridinium Precursor | Dipolarophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridinium ylide (from precursor) | Dimethyl acetylenedicarboxylate (DMAD) | Base (e.g., triethylamine), solvent (e.g., toluene), reflux | Substituted Indolizine-1,2-dicarboxylate | Good to Excellent | mdpi.com |

| Pyridinium ylide (from precursor) | Ethyl propiolate | Base (e.g., K2CO3), solvent (e.g., DMF), room temperature | Substituted Indolizine-1-carboxylate | Moderate to Good | nih.gov |

| Pyridinium ylide (from precursor) | Acrylonitrile | Base (e.g., DBU), solvent (e.g., CH3CN), 80 °C | Substituted 1-cyanoindolizine | Varies | clockss.org |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data, including proton environments, coupling patterns, and carbon framework chemical shifts for Ethyl 4-oxo-4-(2-pyridyl)butyrate, are not available in the public domain. Consequently, an analysis of its two-dimensional (2D) NMR spectra (COSY, HSQC, HMBC) for connectivity and long-range correlations could not be performed.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data detailing the characteristic absorption bands for the carbonyl and pyridyl groups of this compound are not publicly documented.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

While the molecular weight of this compound is known to be 207.23 g/mol, detailed experimental mass spectrometry data, including fragmentation patterns from techniques such as GC-MS or LC-MS, are not available in published literature. echemi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be located. Therefore, a definitive determination of its solid-state structure, including crystal system, space group, and precise bond lengths and angles, cannot be provided.

Theoretical and Computational Studies of Ethyl 4 Oxo 4 2 Pyridyl Butyrate

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like Ethyl 4-oxo-4-(2-pyridyl)butyrate. DFT methods, such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to optimize the molecular geometry and calculate various electronic and thermodynamic parameters. sid.irsemanticscholar.org

For this compound, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The pyridine (B92270) ring, being π-deficient, generally acts as an electron-withdrawing group, which influences the reactivity of the adjacent carbonyl group. cdnsciencepub.com The nitrogen atom in the pyridine ring and the two oxygen atoms of the keto-ester moiety are expected to be regions of negative electrostatic potential, indicating their role as centers for electrophilic attack.

Reactivity descriptors derived from conceptual DFT can be calculated to predict the molecule's behavior in chemical reactions. semanticscholar.org These descriptors include:

Vertical Ionization Potential (IPv): The energy required to remove an electron.

Vertical Electron Affinity (EAv): The energy released when an electron is added.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronic Chemical Potential (µ): Related to the escaping tendency of electrons.

Global Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule. semanticscholar.org

These calculations would likely show that the presence of the pyridyl group enhances the electrophilicity of the carbonyl carbon atoms, making them susceptible to nucleophilic attack. The keto-enol tautomerism, a characteristic feature of β-keto esters, can also be studied, although spectroscopic evidence for similar compounds suggests a strong preference for the keto form. semanticscholar.orgnih.gov

Table 1: Representative Calculated Reactivity Descriptors for a β-Keto Ester Structure (Note: This data is illustrative and based on structurally similar compounds, not on specific calculations for this compound)

| Parameter | Value (eV) |

| Vertical Ionization Potential (IPv) | 8.50 |

| Vertical Electron Affinity (EAv) | 1.20 |

| Hardness (η) | 7.30 |

| Electronic Chemical Potential (µ) | -4.85 |

| Global Electrophilicity (ω) | 1.61 |

This interactive table provides representative values for key reactivity descriptors calculated using DFT, offering insights into the molecule's electronic behavior.

Molecular Dynamics Simulations (if applicable, e.g., for Conformational Analysis or Reaction Pathways)

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules over time. While extensive MD studies on this specific molecule are not available, the methodology has been applied to other β-keto esters to explore their interactions within biological systems, such as proteins. nih.govresearchgate.net

An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water) and calculating the forces between atoms over a specified time period, typically nanoseconds. This would allow for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them. The flexibility of the ethyl butyrate (B1204436) chain relative to the more rigid pyridyl ring would be a key aspect of such an analysis.

In a broader context, MD simulations could be used to study how this molecule might bind to a biological target. By docking the molecule into the active site of a protein and running an MD simulation, researchers can assess the stability of the binding pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity. researchgate.net The root mean square deviation (RMSD) of the molecule's atoms over the course of the simulation is often used to evaluate the stability of such complexes. researchgate.net

In Silico Prediction of Structure-Reactivity Relationships and Reaction Mechanisms

In silico methods are invaluable for predicting structure-reactivity relationships and elucidating potential reaction mechanisms. For this compound, these methods can be used to predict its metabolic stability and to understand its reactivity in various organic transformations.

The ester group in the molecule is a potential site for hydrolysis, which is a key factor in determining its metabolic stability. Machine learning and quantum mechanical models have been developed to predict the metabolic half-life of ester-containing molecules by calculating the energy barriers for hydrolysis reactions. bohrium.com Such models could be applied to this compound to estimate its stability in biological environments like human plasma.

The reactivity of the β-keto ester moiety is of significant interest in synthetic chemistry. Computational studies can be used to model reactions such as the Claisen condensation, where the α-carbon acts as a nucleophile. libretexts.org Furthermore, the influence of the 2-pyridyl substituent on the reactivity of the molecule can be systematically studied. DFT calculations have been used to understand the electronic effects of substituents on the pyridine ring in other molecular systems, and similar approaches could quantify the electron-withdrawing nature of the 2-pyridyl group in this context. nih.govnih.gov

Proposed reaction mechanisms can also be investigated using computational methods. For instance, in a catalyzed reaction, DFT can be used to calculate the energies of reactants, transition states, and products for different possible pathways, allowing researchers to identify the most energetically favorable mechanism. nih.gov For reactions involving the pyridyl nitrogen, such as coordination to a metal catalyst, computational studies can provide insights into the structure and stability of the resulting complexes. mdpi.com

Future Research Directions and Unexplored Avenues for Ethyl 4 Oxo 4 2 Pyridyl Butyrate

Expanded Scope of Chemical Transformations and Derivatizations

The chemical structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate, featuring a ketone, an ester, and a pyridine (B92270) ring, offers a rich platform for a wide array of chemical transformations. Future research could focus on systematically exploring these possibilities to generate novel derivatives with unique properties. For instance, the ketone functionality can be a target for various reactions, including asymmetric reduction to produce chiral alcohols, which are valuable building blocks in medicinal chemistry. The ester group can be hydrolyzed and then coupled with different amines or alcohols to create a library of amides and esters. Additionally, the pyridine ring can undergo N-oxidation or substitution reactions to further modify the molecule's electronic and steric properties.

Investigation of New Catalytic Systems for its Reactions

The efficiency and selectivity of the chemical transformations mentioned above can be significantly enhanced through the use of novel catalytic systems. Research in this area could focus on developing catalysts for the asymmetric hydrogenation of the ketone group, a key step in producing enantiomerically pure compounds. Both homogeneous and heterogeneous catalysts, including those based on transition metals like ruthenium and rhodium, warrant further investigation. Moreover, the development of organocatalysts could offer a metal-free and more environmentally friendly alternative for various transformations of this compound.

Exploration of Bio-catalytic Routes and Enzymatic Transformations

Biocatalysis represents a burgeoning field with immense potential for the synthesis and modification of this compound. Enzymes, such as ketoreductases, can offer unparalleled stereoselectivity in the reduction of the ketone group, leading to the formation of specific stereoisomers of the corresponding alcohol. Lipases could be employed for the selective hydrolysis or transesterification of the ethyl ester group. Future research should focus on identifying and engineering robust enzymes that can operate under industrial conditions. The use of whole-cell biocatalysts could also provide a cost-effective and sustainable approach for the production of valuable derivatives.

Potential Applications in Material Science or Other Interdisciplinary Fields

Beyond its traditional role in organic synthesis, the unique structural features of this compound suggest its potential use in material science. The pyridine ring, with its ability to coordinate with metal ions, could be exploited in the design and synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as sensors. Furthermore, the molecule could serve as a monomer or a cross-linking agent in the development of new polymers with tailored thermal or optical properties. Its potential as a corrosion inhibitor, owing to the presence of the nitrogen-containing heterocyclic ring, is another area worthy of exploration.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-oxo-4-(2-pyridyl)butyrate, and what optimization strategies are critical for improving yield?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-pyridylacetic acid derivatives and ethyl acetoacetate or via Friedel-Crafts acylation using pyridine derivatives. Key optimization includes:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for acylation or acidic/basic conditions for esterification .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyridyl group incorporation .

- Temperature control : Maintain 80–100°C for optimal esterification kinetics while avoiding decomposition .

- Yield monitoring : Track intermediates via TLC or HPLC to adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyridyl precursor to ethyl acetoacetate) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use ¹H NMR to confirm the pyridyl proton environment (δ 8.5–7.5 ppm) and ester carbonyl resonance (δ 170–175 ppm). ¹³C NMR identifies the ketone (δ 200–210 ppm) and ester (δ 165–170 ppm) groups .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₁NO₃, exact mass 205.21 g/mol) and fragmentation patterns (e.g., loss of ethoxy group, m/z 161) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm (acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-pyridyl group in this compound during nucleophilic reactions?

- Methodological Answer :

- Electronic effects : The 2-pyridyl group’s electron-withdrawing nature activates the ketone toward nucleophilic attack (e.g., Grignard reagents) by polarizing the carbonyl bond. Computational studies (DFT) show reduced electron density at the carbonyl carbon compared to aryl analogs .

- Steric hindrance : The ortho-position of the pyridyl nitrogen may hinder bulky nucleophiles, favoring smaller reactants (e.g., hydrides over organolithium reagents) .

- Coordination potential : Pyridyl nitrogen can coordinate with transition metals (e.g., Pd), enabling catalytic applications in cross-coupling reactions .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of this compound in cyclocondensation reactions?

- Methodological Answer :

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization on the ketone predicts nucleophilic attack at the carbonyl carbon .

- Transition state analysis : Simulate pathways for cyclocondensation with hydrazines or amines to predict regioselective formation of pyrazole or pyridone derivatives .

- Solvent effects : Include implicit solvent models (e.g., PCM) to assess how polarity influences reaction barriers .

Q. What strategies resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor hydrolysis rates via UV-Vis or HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. Pyridyl esters typically hydrolyze faster in acidic media due to protonation of the leaving group .

- Degradation product analysis : Use LC-MS to identify byproducts (e.g., 4-oxo-4-(2-pyridyl)butyric acid) and validate pathways .

- Stabilization protocols : Add antioxidants (e.g., BHT) or store in anhydrous solvents (e.g., THF) at –20°C to minimize decomposition .

Q. How does the electronic nature of the 2-pyridyl substituent influence the spectroscopic signature of this compound compared to aryl analogs?

- Methodological Answer :

- NMR shifts : The 2-pyridyl group deshields adjacent protons (e.g., CH₂ near the pyridine ring) due to anisotropic effects, causing upfield shifts in ¹H NMR compared to phenyl analogs .

- IR spectroscopy : Pyridyl C=N stretches (~1600 cm⁻¹) overlap with aromatic C=C, but deuteration experiments can isolate pyridyl contributions .

- UV-Vis : Conjugation between the pyridyl ring and carbonyl group extends absorption maxima (λₐᵦₛ ~270 nm) compared to non-aromatic esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。